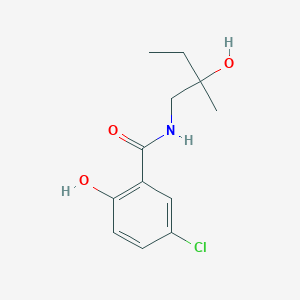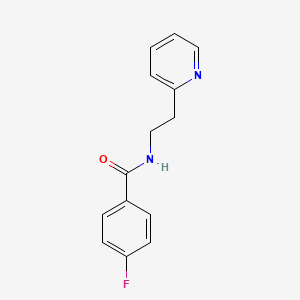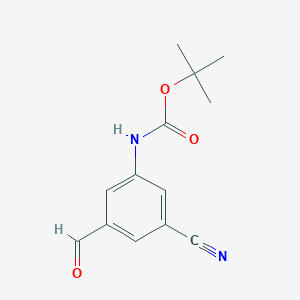
1-(Thiophen-3-yl)but-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-3-yl)but-3-yn-1-ol is an organic compound with the molecular formula C8H8OS and a molecular weight of 152.21 g/mol It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butyn-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Thiophen-3-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with propargyl alcohols. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction proceeds through a coupling-isomerization mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiophen-3-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(Thiophen-3-yl)but-3-yn-1-one.
Reduction: Formation of 1-(Thiophen-3-yl)but-3-en-1-ol or 1-(Thiophen-3-yl)butan-1-ol.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(Thiophen-3-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-3-yl)but-3-yn-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the hydroxyl and alkyne groups can form hydrogen bonds and undergo nucleophilic or electrophilic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(Thiophen-3-yl)but-3-yn-1-ol is unique due to the position of the thiophene ring and the presence of both hydroxyl and alkyne functional groups
Propiedades
Fórmula molecular |
C8H8OS |
|---|---|
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
1-thiophen-3-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8OS/c1-2-3-8(9)7-4-5-10-6-7/h1,4-6,8-9H,3H2 |
Clave InChI |
UIGCTFXRPLAWDW-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)

![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)


![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)

![3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14909412.png)
